2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene
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Overview
Description
2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene is a complex organic compound that features a bicyclic structure fused with a naphthalene ring. This unique structure imparts specific chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is common to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the compound’s reactivity.
Substitution: Electrophilic aromatic substitution reactions can introduce substituents onto the naphthalene ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of fully saturated bicyclic naphthalene derivatives.
Substitution: Formation of halogenated or nitro-substituted naphthalene derivatives.
Scientific Research Applications
2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The bicyclic structure allows for specific spatial orientation, which can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-{Bicyclo[2.2.1]hept-5-en-2-yl}benzene
- 2-{Bicyclo[2.2.1]hept-5-en-2-yl}anthracene
- 2-{Bicyclo[2.2.1]hept-5-en-2-yl}phenanthrene
Uniqueness
2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene is unique due to its combination of a bicyclic structure with a naphthalene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications requiring specific structural features and reactivity profiles.
Properties
Molecular Formula |
C17H16 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)naphthalene |
InChI |
InChI=1S/C17H16/c1-2-4-14-11-16(8-7-13(14)3-1)17-10-12-5-6-15(17)9-12/h1-8,11-12,15,17H,9-10H2 |
InChI Key |
HWHFWPFOFITIAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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